Self-Assembly Morphology: Bocphetyr Forms Microspheres While Boc-Phe-Phe-OMe Forms Amyloid-like Fibrils
In a direct comparative study, Boc-Phe-Phe-OMe (1) self-assembled into twisted fibrils reminiscent of Alzheimer's β-amyloid structures, whereas its tyrosine-modified analog Boc-Phe-Tyr-OMe (2, the methyl ester analog of Bocphetyr) self-assembled exclusively into microspheres [1]. The average microsphere diameter was measured at approximately 1.68 µm [1]. This represents a binary morphological switch driven by the presence of a single phenolic hydroxyl group in the tyrosine side chain, which introduces additional hydrogen-bonding capacity absent in the diphenylalanine analog [1].
| Evidence Dimension | Self-assembly morphology |
|---|---|
| Target Compound Data | Boc-Phe-Tyr-OMe (analog of Bocphetyr): Microspheres, average diameter ~1.68 µm |
| Comparator Or Baseline | Boc-Phe-Phe-OMe (diphenylalanine analog): Twisted amyloid-like fibrils |
| Quantified Difference | Binary morphological switch (fibrils → microspheres); microsphere average diameter 1.68 µm |
| Conditions | Ethanol/water (2:1 v/v) solution, ambient conditions; confirmed by X-ray crystallography and SEM imaging |
Why This Matters
For researchers designing peptide-based nanomaterials, Bocphetyr offers a predictable microsphere morphology, whereas the diphenylalanine analog produces fibrils that may be undesirable or even pathogenic in biomedical contexts.
- [1] Jana, P.; Maity, S.; Maity, S.K.; Ghorai, P.K.; Haldar, D. Inhibition of Fibril Formation by Tyrosine Modification of Diphenylalanine: Crystallographic Insights. Cryst. Growth Des. 2014, 14, 1578–1588. DOI: 10.1021/cg4015042. View Source
